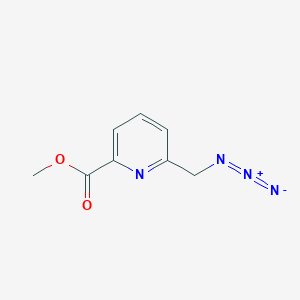
Methyl 6-(azidomethyl)pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(azidomethyl)pyridine-2-carboxylate: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an azidomethyl group attached to the pyridine ring, which imparts unique chemical properties to the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(azidomethyl)pyridine-2-carboxylate typically involves the introduction of an azidomethyl group to the pyridine ring. One common method involves the reaction of Methyl 6-(bromomethyl)pyridine-2-carboxylate with sodium azide in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired azide compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 6-(azidomethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: Reduction of the azide group can yield amine derivatives.
Substitution: The azidomethyl group can participate in substitution reactions, where the azide is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines, thiols, and alcohols.
Major Products Formed:
Oxidation: Nitro or nitrile derivatives.
Reduction: Amine derivatives.
Substitution: Compounds with different functional groups replacing the azide.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 6-(azidomethyl)pyridine-2-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in click chemistry reactions.
Biology: In biological research, this compound is used for labeling and tracking biomolecules. The azide group allows for bioorthogonal reactions, enabling the study of biological processes in living cells.
Medicine: The compound has potential applications in drug discovery and development. It can be used to synthesize novel pharmaceutical compounds with potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable for the synthesis of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of Methyl 6-(azidomethyl)pyridine-2-carboxylate involves its reactivity with various chemical species. The azide group can undergo cycloaddition reactions, forming triazoles in the presence of alkynes. This reaction is widely used in click chemistry for the synthesis of complex molecules. The compound can also interact with biological molecules, enabling the study of molecular interactions and pathways.
Comparación Con Compuestos Similares
- Methyl 6-(bromomethyl)pyridine-2-carboxylate
- Methyl 6-(hydroxymethyl)pyridine-2-carboxylate
- Ethyl 6-methylpyridine-2-carboxylate
Comparison: Methyl 6-(azidomethyl)pyridine-2-carboxylate is unique due to the presence of the azide group, which imparts distinct reactivity compared to its analogs. The azide group allows for bioorthogonal reactions, making it valuable in biological and medicinal research. In contrast, compounds like Methyl 6-(bromomethyl)pyridine-2-carboxylate and Methyl 6-(hydroxymethyl)pyridine-2-carboxylate have different functional groups, leading to variations in their chemical behavior and applications.
Propiedades
Fórmula molecular |
C8H8N4O2 |
|---|---|
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
methyl 6-(azidomethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H8N4O2/c1-14-8(13)7-4-2-3-6(11-7)5-10-12-9/h2-4H,5H2,1H3 |
Clave InChI |
IITYMGSIQBGFBH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC(=N1)CN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,6-Dioxo-3-piperidyl)-5-[3-(methylamino)butylamino]isoindoline-1,3-dione](/img/structure/B13483675.png)
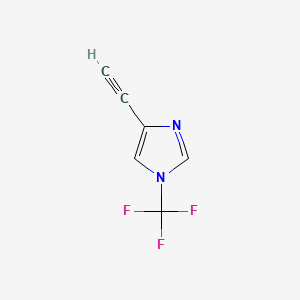
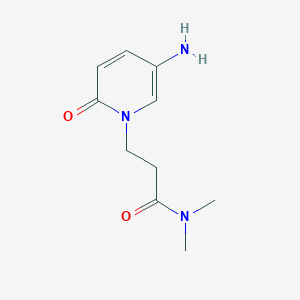
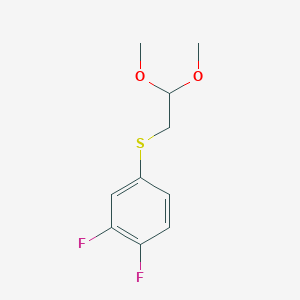

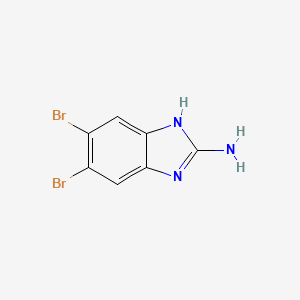
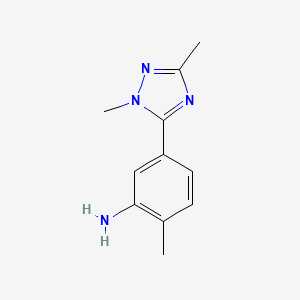
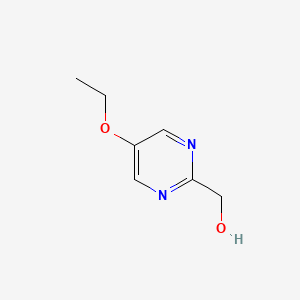
![(3E,6E)-bis({2-[(2E)-1-heptyl-3,3-dimethyl-2,3-dihydro-1H-indol-2-ylidene]ethylidene})cyclohexane-1,2,4,5-tetrone](/img/structure/B13483746.png)
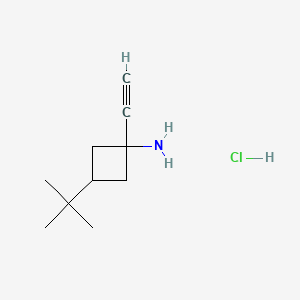
![5-[(4-Amino-1-phenyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13483756.png)
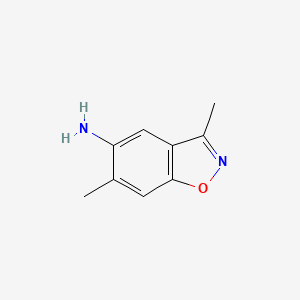
![2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-5-amine hydrochloride](/img/structure/B13483763.png)
![1-(Bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13483765.png)
